5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid
Description
Contextualization within Pyridine (B92270) Chemistry Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are integral to numerous natural products, pharmaceuticals, and agrochemicals. The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, allow for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.
Research in pyridine chemistry often focuses on the synthesis of novel derivatives with tailored electronic and steric properties. The introduction of substituents at various positions on the ring can profoundly influence the molecule's reactivity, solubility, and biological activity. The specific substitution pattern of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid places it within the class of polysubstituted pyridines, which are of significant interest for creating molecules with precise three-dimensional structures and functionalities. A structural isomer, 6-chloro-2-ethylamino-nicotinic acid, has been synthesized by reacting 2,6-dichloro-nicotinic acid with an aqueous solution of ethylamine (B1201723). google.com This type of reaction highlights a common synthetic route for introducing amino substituents onto a chlorinated pyridine ring.
Significance of Substituted Pyridine-3-Carboxylic Acids in Chemical Biology and Material Science Research
Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, and its derivatives are of paramount importance in chemical biology. As a precursor to the coenzymes NAD and NADP, nicotinic acid is essential for numerous metabolic processes. The carboxylic acid group at the 3-position is a key feature that allows these molecules to participate in a variety of biological interactions and synthetic transformations.
In material science, substituted pyridine-3-carboxylic acids are utilized as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, often porous, structures with potential applications in gas storage, catalysis, and sensing. The specific substituents on the pyridine ring can influence the geometry and properties of the resulting materials.
Overview of Academic Research Trajectories for the Compound
While dedicated research articles on this compound are scarce, its structure suggests its primary utility as a synthetic intermediate. Chemical suppliers list this compound, indicating its availability for research purposes. bldpharm.comchemscene.comhoweipharm.com The likely research trajectory for a molecule of this nature involves its use as a starting material or a key building block in the multi-step synthesis of more complex target molecules.
For example, the carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols. The chloro substituent can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional complexity. The ethylamino group can also be further functionalized. Given the interest in substituted pyridines in drug discovery and agrochemical research, it is plausible that this compound is utilized in proprietary research within these industries. The development of novel fungicides and herbicides, for instance, often involves the synthesis and screening of large libraries of heterocyclic compounds. mdpi.comsemanticscholar.org
Below is a table summarizing the key structural features of the compound and their general significance in chemical research.
| Structural Feature | General Significance in Research |
| Pyridine Ring | A fundamental heterocyclic scaffold found in numerous biologically active molecules and functional materials. |
| Chloro Group | Can modulate the electronic properties and lipophilicity of the molecule; acts as a leaving group in nucleophilic substitution reactions. |
| Ethylamino Group | Can participate in hydrogen bonding and can be a site for further functionalization. |
| Carboxylic Acid Group | A versatile functional group for derivatization; can act as a ligand for metal coordination. |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-(ethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHMSXUKOCEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid helps to identify key bond disconnections and strategic precursors. The primary disconnections are the C-N bond of the ethylamino group and the C-C bond corresponding to the carboxylic acid group at the C3 position.
A logical retrosynthetic pathway would involve:
C-N Bond Disconnection: Disconnecting the ethylamino group via a nucleophilic aromatic substitution (SNAr) logic points to a precursor such as a 5,6-dichloropyridine-3-carboxylic acid derivative. Ethylamine (B1201723) would serve as the nucleophile.
Functional Group Interconversion (FGI): The carboxylic acid group can be derived from the hydrolysis of a more stable functional group, such as an ester (e.g., methyl or ethyl ester) or a nitrile (cyano group). This strategy is often employed to protect the acid functionality during other reaction steps.
Core Pyridine (B92270) Ring Synthesis: At a more fundamental level, the substituted pyridine ring itself can be constructed from acyclic precursors, although for this specific substitution pattern, modification of a pre-existing pyridine ring is more common.
Based on this analysis, the key precursors for the synthesis can be identified as:
2,3,5-Trichloropyridine or 2,5-Dichloropyridine: These serve as versatile starting materials where the chlorine atoms can be selectively substituted.
5-Chloro-6-hydroxypyridine-3-carboxylic acid: The hydroxyl group can be converted to a chloro group, providing a handle for the introduction of the ethylamino moiety.
Derivatives of Nicotinic Acid: Starting with a substituted nicotinic acid allows for the direct incorporation of the C3-carboxylic acid group. For instance, 2,6-dichloro-5-fluoronicotinic acid is a known intermediate for various complex molecules. tpu.ru
The choice of precursor often depends on commercial availability, cost, and the efficiency of subsequent transformations to achieve the desired substitution pattern.
Table 1: Potential Key Precursors and Their Synthetic Utility
| Precursor | Rationale for Use |
|---|---|
| 5,6-Dichloropyridine-3-carboxylic acid ethyl ester | Allows for selective SNAr at the C6 position with ethylamine, followed by ester hydrolysis. |
| 2,3,5-Trichloropyridine | Provides a platform for sequential, regioselective substitution reactions to install the required functional groups. |
| 6-Amino-5-chloropyridine-3-carboxylic acid | Could potentially undergo N-alkylation, though this is often less straightforward than SNAr on a chloro-substituted precursor. |
Development of Novel Synthetic Pathways
The synthesis of polysubstituted pyridines like this compound relies on robust and regioselective reactions.
Multi-step synthesis provides a controlled approach to constructing the target molecule. A representative strategy commencing from a dichlorinated nicotinic acid derivative would proceed as follows:
Esterification: The carboxylic acid of a starting material like 2,6-dichloronicotinic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.
Regioselective Nucleophilic Aromatic Substitution (SNAr): The key step involves the reaction of the dichlorinated intermediate with ethylamine. The chlorine atom at the C6 position of the pyridine ring is generally more activated towards nucleophilic attack than one at the C2 position, especially when an electron-withdrawing group is present at the C3 position. This regioselectivity allows for the preferential introduction of the ethylamino group at the desired position.
Chlorination/Halogenation: If starting from a precursor without the C5 chloro substituent, a chlorination step using agents like N-chlorosuccinimide (NCS) would be necessary. Directing this chlorination to the C5 position requires careful consideration of the electronic properties of the existing substituents.
Hydrolysis: The final step is the saponification of the ester group, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product.
This multi-step approach ensures high purity and allows for the isolation and characterization of intermediates, which is crucial for process optimization and scale-up.
One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize waste. For the synthesis of chloropyridines, a one-pot diazotization-chlorination sequence from a corresponding aminopyridine is a known strategy. tpu.ruresearchgate.net A hypothetical one-pot approach for a related structure could involve:
In-situ Formation of a Reactive Intermediate: An appropriately substituted aminopyridine could be converted to a diazonium salt in situ.
Sandmeyer-type Reaction: The diazonium intermediate could then be reacted with a chloride source to install the chloro group.
While a specific one-pot reaction for the title compound is not prominently documented, multicomponent reactions (MCRs) represent another powerful one-pot strategy for building complex pyridine rings from simple acyclic precursors. nih.gov For example, the Hantzsch pyridine synthesis, a classic MCR, combines an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the pyridine. royalsocietypublishing.org Adapting such a strategy to achieve the specific substitution pattern of this compound would require carefully designed, non-symmetrical starting materials.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govresearchgate.net
The use of catalysts is a cornerstone of green chemistry as it can reduce energy consumption, increase atom economy, and avoid stoichiometric, often toxic, reagents.
Metal Catalysis: Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines from ketoxime acetates and aldehydes. rsc.org Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are a powerful method for forming the ethylamino group, often proceeding under milder conditions than traditional SNAr reactions. acs.org
Organocatalysis: Natural product-derived catalysts, such as pyridine-2-carboxylic acid, have been shown to be effective in promoting multicomponent reactions to build complex heterocyclic scaffolds under mild conditions. rsc.orgnih.gov Such catalysts are often biodegradable, inexpensive, and have low toxicity.
Table 2: Examples of Catalysts in Pyridine Synthesis
| Catalyst Type | Example | Application | Green Advantage |
|---|---|---|---|
| Iron Catalyst | FeCl₃ | Cyclization to form pyridine rings rsc.org | Abundant, inexpensive, and low-toxicity metal. |
| Palladium Catalyst | Pd(OAc)₂ with phosphine (B1218219) ligands | C-N bond formation (Amination) acs.org | High efficiency and functional group tolerance. |
| Organocatalyst | Pyridine-2-carboxylic acid | Multicomponent reactions rsc.orgnih.gov | Metal-free, biodegradable, and operates under mild conditions. |
Solvent-Free or Aqueous Media Reactions
Replacing volatile organic solvents (VOCs) with greener alternatives like water, or eliminating solvents altogether, significantly improves the environmental profile of a synthetic process.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organic substrates often have low solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this limitation. For example, pyridine 2,6-dicarboxylic acid has been used as a bifunctional organocatalyst for reactions in water. organic-chemistry.org The synthesis of certain pyridine derivatives can be facilitated in aqueous systems, simplifying workup and reducing waste.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation or mechanical grinding (mechanochemistry), can lead to dramatically reduced reaction times, higher yields, and the elimination of solvent waste. The Hantzsch synthesis of dihydropyridines has been successfully performed under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN). royalsocietypublishing.org Exploring these conditions for the key SNAr step in the synthesis of this compound could offer a significant green advantage.
By integrating advanced catalytic methods and greener reaction media, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally sustainable.
Chemo-, Regio-, and Stereoselective Synthesis Research
The synthesis of substituted pyridines, such as this compound, often requires careful control of regioselectivity to ensure the correct placement of functional groups on the pyridine ring. Research on analogous systems, particularly di-substituted pyridine carboxylates, provides significant insights into the probable synthetic routes for this compound.
A primary strategy for introducing the ethylamino group at the C6 position is through nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor. Studies on the synthesis of compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrate that the reaction of methyl 2,6-dichloropyridine-3-carboxylate with an amine preferentially occurs at the C6 position. nih.gov This regioselectivity is attributed to the electronic effects of the substituents on the pyridine ring. The reaction of a precursor like methyl 2,5,6-trichloropyridine-3-carboxylate with ethylamine would be expected to show high regioselectivity for substitution at the C6 position, driven by the electronic activation provided by the electron-withdrawing groups on the ring. nih.govnih.gov
The choice of solvent and base is crucial in optimizing the regioselectivity and yield of such SNAr reactions. For instance, reactions of 2,6-dichloropyridine-3-carboxylate derivatives with nucleophiles in N,N-dimethylformamide (DMF) have shown very high regioselectivity for the 6-position. nih.gov In the synthesis of 2-aryl-6-chloronicotinamides, it was noted that while a Suzuki coupling could be directed to the C2 position via chelation, a direct SNAr approach was also explored, highlighting the competing reactivities of the halogenated positions. acs.org
Further research into the functionalization of 2-chloropyridines and 2-chloroisonicotinic acid has established methods for selective substitution at positions C4 and C5, which could be adapted for the synthesis of complex derivatives. mdpi.com The synthesis of the target compound likely relies on a well-established SNAr reaction, where the ethylamino group is introduced with high regiocontrol at the C6 position of a suitable polychlorinated pyridine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final product.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyridines
| Precursor | Nucleophile | Position of Substitution | Regioselectivity Ratio | Reference |
|---|---|---|---|---|
| Methyl 2,6-dichloropyridine-3-carboxylate | 4-Methylbenzenethiolate | C6 | >97% | nih.gov |
| 2,6-Dichloro-3-trifluoromethylpyridine | N-Benzylmethylamine | C6 | >98:2 | nih.gov |
| 2,6-Dichloronicotinamide | Phenylethylamine | C2 | Undesired isomer | acs.org |
Functionalization and Derivatization Studies
The this compound scaffold possesses three distinct functional groups—a carboxylic acid, a secondary amine, and a halogenated aromatic ring—each offering a handle for further chemical modification.
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, most commonly amides and esters. msu.edu Standard peptide coupling reagents are highly effective for the formation of amide bonds. growingscience.com
Commonly employed methods include the use of carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). nih.gov Other highly efficient coupling reagents include uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com For challenging couplings, particularly with electron-deficient amines, activating the carboxylic acid with methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has proven to be an effective strategy. researchgate.net These methods allow for the coupling of a wide array of primary and secondary amines to the carboxylic acid moiety, enabling the synthesis of a large library of amide derivatives. nih.govresearchgate.net
Table 2: Common Reagents for Amide Bond Formation
| Reagent System | Amine Type | Key Features | Reference(s) |
|---|---|---|---|
| EDC, HOBt, DIPEA | General amines | Widely used, reliable, cost-effective. | nih.gov |
| HATU, DIPEA | General amines | High efficiency, rapid reactions. | growingscience.com |
| MsCl, NMI | Electron-deficient amines | Effective for less reactive amines. | researchgate.net |
| BOPCl, Et₃N | General amines | Alternative phosphonium-based reagent. | nih.gov |
Functionalization at the Ethylamino Group
The secondary ethylamino group can also be a site for further derivatization, such as N-alkylation or N-acylation. N-acylation can be achieved by reacting the parent molecule with an acyl chloride or carboxylic anhydride (B1165640) under basic conditions. This modification can be strategic; for example, acetylating a similar aminopyridine was performed prior to a Suzuki coupling reaction to modulate the electronic properties of the substrate. nih.gov
N-alkylation of the amino group on the pyridine ring is also a potential transformation. While specific studies on this substrate are not prevalent, general methods for N-alkylation of pyridyl amines could be applied. nih.gov However, it is often more synthetically efficient to introduce the desired substituted amino group in the initial SNAr step by using a different primary or secondary amine, rather than modifying the ethylamino group in a later step.
The chlorine atom at the C5 position is a key site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for this purpose.
The Suzuki-Miyaura cross-coupling reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with a boronic acid or ester. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos). nih.gov The reaction tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents at the C5 position. nih.govresearchgate.net Microwave-assisted protocols have been shown to accelerate these transformations significantly. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction would allow for the substitution of the C5 chlorine atom with a diverse range of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. researchgate.net The development of specialized phosphine ligands, such as BINAP and Xantphos, has been crucial for achieving high efficiency and broad substrate scope in these reactions. wikipedia.orgacs.org This methodology provides a complementary route to the SNAr approach for synthesizing aminated pyridine derivatives.
Table 3: Cross-Coupling Reactions at the C5-Chloro Position
| Reaction Name | Bond Formed | Key Components | Typical Catalyst/Ligand | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | nih.govnih.gov |
| Buchwald-Hartwig | C-N | Amine/Amide | Pd(OAc)₂/BINAP or Xantphos | wikipedia.orgresearchgate.netacs.org |
Spectroscopic and Crystallographic Investigations for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state.
Multidimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group and between the two aromatic protons on the pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For instance, the proton of the N-H group would show a correlation to the carbon of the ethyl group's CH₂ as well as the C6 carbon of the pyridine ring. The aromatic protons would show correlations to multiple carbons within the ring, confirming their positions relative to the substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. It could, for example, show through-space interactions between the protons of the ethyl group and the aromatic proton at position 4.
Table 1: Predicted Multidimensional NMR Correlations for this compound
| Technique | Correlating Protons | Correlating Carbons | Expected Information |
| COSY | H of CH₃ ↔ H of CH₂ | - | Confirms ethyl group structure. |
| Aromatic H-2 ↔ Aromatic H-4 | - | Shows coupling between ring protons. | |
| HSQC | H of CH₃ | C of CH₃ | Direct C-H bond assignment. |
| H of CH₂ | C of CH₂ | Direct C-H bond assignment. | |
| Aromatic H-2, H-4 | Aromatic C-2, C-4 | Direct C-H bond assignments. | |
| HMBC | H of CH₂ | C6, C of CH₃ | Confirms ethyl group attachment to C6. |
| H of NH | C6, C of CH₂ | Confirms ethylamino linkage. | |
| Aromatic H-2 | C3, C4, C6 | Confirms proton position on the ring. | |
| Aromatic H-4 | C2, C3, C5, C=O | Confirms proton and substituent positions. | |
| NOESY | H of CH₂ ↔ Aromatic H-4 | - | Provides conformational information. |
Solid-State NMR Characterization
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. wikipedia.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy and dipolar couplings. wikipedia.org Techniques such as Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. wikipedia.org
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide information on the carbon environments within the crystal lattice. acs.org The resulting chemical shifts can differ from those observed in solution, reflecting the effects of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and ethylamino groups. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs), which may exhibit distinct spectral signatures due to variations in their crystal packing. acs.org
Mass Spectrometry for Mechanistic Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₉ClN₂O₂), the predicted monoisotopic mass is 200.03525 Da. uni.lu HRMS analysis of the protonated molecule [M+H]⁺ would yield an m/z value of 201.04253. uni.lu This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. nih.gov The fragmentation pattern of this compound is expected to be influenced by its functional groups.
Key fragmentation pathways for pyridine carboxylic acids often involve the loss of small neutral molecules. libretexts.orgmiamioh.edu Common fragmentations would include:
Loss of the carboxylic group: A prominent fragmentation pathway for carboxylic acids is the loss of the COOH group (45 Da). libretexts.org
Decarboxylation: Loss of CO₂ (44 Da) from the precursor ion.
Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) or ethene (CH₂=CH₂, 28 Da) from the N-ethylamino substituent.
Ring cleavage: Fragmentation of the pyridine ring itself.
Table 2: Predicted MS/MS Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 201.04 | 184.02 | NH₃ (17 Da) | Loss of ammonia (B1221849) from ethylamino group. |
| 201.04 | 173.05 | C₂H₄ (28 Da) | Loss of ethene from ethylamino group. |
| 201.04 | 156.00 | COOH (45 Da) | Loss of the carboxylic acid group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. These spectra serve as a molecular "fingerprint."
For this compound, the IR spectrum would show characteristic absorption bands corresponding to its functional groups. nih.gov The broad O-H stretch of the carboxylic acid group is typically observed in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. The N-H stretch of the secondary amine would be found in the 3300-3500 cm⁻¹ range. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region, while the C-Cl stretch would be observed at lower frequencies. nih.gov Analysis of these vibrational modes confirms the presence of the key functional groups and can provide insight into intermolecular interactions, particularly hydrogen bonding, which can cause shifts in peak positions and changes in band shapes. researchgate.net
Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Ethylamino | N-H stretch | 3300 - 3500 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Pyridine Ring | C=C, C=N stretches | 1400 - 1600 |
| Ethyl Group | C-H stretches | 2850 - 2960 |
| Aromatic C-H | C-H stretch | ~3050 |
| C-N Stretch | C-N stretch | 1250 - 1350 |
| C-Cl Stretch | C-Cl stretch | 600 - 800 |
X-ray Crystallography and Solid-State Structural Analysis
Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, no published studies containing the crystal structure of this particular compound were found.
Single-Crystal X-ray Diffraction
No specific single-crystal X-ray diffraction data, including unit cell dimensions, space group, or atomic coordinates for this compound, is available in the reviewed scientific literature. This technique is fundamental for the unambiguous determination of a molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding and stacking, which influence the crystal packing. For related pyridine-carboxylic acid derivatives, single-crystal X-ray diffraction has been instrumental in confirming molecular structures and understanding supramolecular assemblies. mdpi.comresearchgate.netnih.gov
Powder X-ray Diffraction for Polymorphism Studies
There are no published studies on the polymorphism of this compound using powder X-ray diffraction (PXRD). Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization, impacting physical properties like solubility and stability. PXRD is the primary technique used to identify and differentiate between polymorphic forms by analyzing their unique diffraction patterns.
Chiroptical Spectroscopy (if applicable for chiral derivatives or conformers)
The molecular structure of this compound is achiral. Therefore, it does not exhibit chiroptical activity, and techniques such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) are not applicable for its analysis. Chiroptical spectroscopy is specifically used to investigate the stereochemical properties of chiral molecules. acs.org No chiral derivatives or conformers of this compound that would warrant chiroptical spectroscopic analysis have been reported in the literature.
Reactivity, Reaction Mechanisms, and Complexation Chemistry
Acid-Base Equilibrium and Protonation States Research
The molecule possesses three potential sites for protonation or deprotonation: the pyridine (B92270) ring nitrogen, the exocyclic ethylamino nitrogen, and the carboxylic acid proton. The acid-base equilibrium is crucial in determining the compound's solubility, stability, and reactivity.
Research on analogous aminopyridines consistently shows that the endocyclic pyridine nitrogen is more basic than the exocyclic amino nitrogen. nih.gov This is because the lone pair on the exocyclic nitrogen can participate in resonance with the aromatic ring, delocalizing the electrons and making them less available for protonation. Therefore, in an acidic medium, protonation is expected to occur preferentially at the ring nitrogen. The carboxylic acid group is acidic and will be the first to be deprotonated as the pH increases.
The expected predominant species at various pH levels are summarized below:
| pH Range | Predominant Species | Key Features |
| Strongly Acidic (pH < 2) | Cationic | Carboxylic acid is protonated (-COOH). Pyridine ring nitrogen is protonated (-N+H-). Ethylamino group may also be protonated. |
| Mid-Range (pH ~3-6) | Zwitterionic/Neutral | Carboxylic acid is deprotonated (-COO⁻). Pyridine ring nitrogen is protonated (-N+H-). |
| Neutral to Weakly Basic (pH ~7-9) | Anionic | Carboxylic acid is deprotonated (-COO⁻). Pyridine ring nitrogen is neutral (-N=). |
| Strongly Basic (pH > 10) | Dianionic | Carboxylic acid is deprotonated (-COO⁻). Ethylamino group may be deprotonated. |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring's electron-deficient nature, compounded by electron-withdrawing substituents, dictates its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org This effect is severely amplified in acidic conditions, which are typical for many SEAr reactions (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated, placing a formal positive charge on the ring system and further deactivating it. wikipedia.org
While the C6-ethylamino group is a strong activating group, the combined deactivating effects of the C3-carboxylic acid, C5-chloro substituent, and the ring nitrogen itself make electrophilic substitution challenging. If forced under vigorous conditions, the position of substitution would be governed by a complex balance of these directing effects.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at positions 2, 4, and 6 (ortho and para to the nitrogen). uoanbar.edu.iqyoutube.com In the case of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid, the chloro atom is at the C5 position. Nucleophilic displacement of a halogen at the C3 or C5 position of a pyridine ring is significantly more difficult than at the C2, C4, or C6 positions unless activated by other strongly withdrawing groups. Therefore, direct nucleophilic substitution of the C5-chloro group is expected to be unfavorable under standard SNAr conditions. Synthetic strategies are more likely to involve the substitution of leaving groups on a precursor molecule before the final compound is formed. nih.gov
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety at the C3 position undergoes reactions typical of aromatic carboxylic acids, including esterification, amidation, and decarboxylation.
Esterification: The compound can be converted to its corresponding ester via reactions such as Fischer esterification. masterorganicchemistry.com This typically involves heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst, like sulfuric acid. google.comgoogle.com The reaction is an equilibrium process, and its rate is influenced by steric hindrance around the carboxyl group and the electronic nature of the pyridine ring.
Amidation: The formation of amides from the carboxylic acid group can be achieved by reacting it with a primary or secondary amine. This transformation often requires the use of coupling agents (e.g., carbodiimides like DCC or EDC) or conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. lookchemmall.com The kinetics of these reactions are dependent on the nucleophilicity of the amine and the efficacy of the activating agent.
| Reaction | Reagents | General Conditions |
| Esterification | R-OH, H₂SO₄ (catalyst) | Heat, reflux |
| Amidation | R₂-NH, Coupling Agent (e.g., EDC, HBTU) | Room temperature, inert solvent |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Heat, reflux |
The stability of pyridine carboxylic acids towards decarboxylation is highly dependent on the position of the carboxyl group. Pyridine-2-carboxylic acids (picolinic acids) undergo decarboxylation relatively easily upon heating, often through a mechanism involving a zwitterionic intermediate that stabilizes the transition state. researchgate.netcdnsciencepub.com
However, this compound is a derivative of pyridine-3-carboxylic acid (nicotinic acid). Nicotinic acids and their derivatives are significantly more stable and resistant to decarboxylation. stackexchange.com The mechanism that facilitates decarboxylation at the C2 position is not available for a C3-carboxyl group, meaning harsh thermal conditions would be required to induce the loss of CO₂.
Reactivity of the Ethylamino Group
The secondary amine functionality of the ethylamino group exhibits typical nucleophilic character.
Alkylation: The nitrogen of the ethylamino group can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. This reaction can potentially lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.
Acylation: The ethylamino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. ncert.nic.in This nucleophilic acyl substitution reaction results in the formation of an amide. The reaction is typically performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct. researchgate.net This reaction is generally high-yielding and chemoselective for the exocyclic amine over the less nucleophilic ring nitrogen.
| Reaction | Reagents | Product Type |
| Alkylation | R-X (Alkyl Halide) | Tertiary Amine |
| Acylation | R-COCl (Acyl Chloride) | Amide |
| Acylation | (R-CO)₂O (Acid Anhydride) | Amide |
Oxidation-Reduction Chemistry
Currently, there is a notable absence of published research specifically detailing the oxidation-reduction chemistry of this compound. Scientific literature does not provide specific data on its electrochemical properties, redox potential, or its behavior as either an oxidizing or reducing agent. The potential for such reactions can be inferred from its functional groups—the pyridine ring, carboxylic acid, and amino group—which are known to participate in redox processes in other molecular contexts. However, without experimental data, any discussion on the specific oxidation-reduction behavior of this compound remains speculative.
Transition Metal Complexation Studies
Comprehensive searches of chemical databases and scientific literature have not yielded specific studies on the transition metal complexation of this compound. While the molecule possesses potential donor sites for metal coordination—namely the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen atoms—no research has been published detailing the synthesis, characterization, or application of its metal complexes. The following subsections, therefore, represent a general overview of the potential for this compound to act as a ligand, based on the known chemistry of related pyridine and aminocarboxylic acid compounds.
Coordination Modes and Ligand Properties
In the absence of experimental data for this compound, its potential coordination modes can be hypothesized based on its structure. The molecule could potentially act as a:
Monodentate ligand: Coordinating to a metal center through the pyridine nitrogen.
Bidentate ligand: Forming a chelate ring by coordinating through the pyridine nitrogen and the amino nitrogen, or through the amino nitrogen and a carboxylate oxygen.
Bridging ligand: Connecting two or more metal centers.
The electronic properties of the pyridine ring, influenced by the chloro, ethylamino, and carboxylic acid substituents, would play a crucial role in its properties as a ligand. However, without empirical data, the specific ligand field strength and steric hindrance effects cannot be determined.
Synthesis and Characterization of Metal Complexes
There are no published methods for the synthesis of metal complexes involving this compound as a ligand. General synthetic strategies for forming metal-pyridine or metal-aminocarboxylate complexes often involve the reaction of a metal salt with the ligand in a suitable solvent.
Characterization of such hypothetical complexes would likely involve standard techniques, as summarized in the table below.
| Characterization Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identify shifts in vibrational frequencies upon coordination |
| Nuclear Magnetic Resonance (NMR) | Determine the structure of diamagnetic complexes in solution |
| X-ray Crystallography | Provide definitive solid-state molecular structure |
| UV-Visible Spectroscopy | Investigate electronic transitions and coordination geometry |
| Elemental Analysis | Determine the empirical formula of the complex |
Interactive Data Table: Hypothetical Characterization of Metal Complexes (Note: This table is illustrative as no actual data is available.)
| Metal Ion (Hypothetical) | Synthesis Method (General) | Key IR Peaks (Hypothetical Shift) |
| Copper(II) | Reaction of CuCl₂ with the ligand in ethanol | C=O stretch shifts to lower cm⁻¹ |
| Palladium(II) | Reaction of Pd(OAc)₂ with the ligand in acetonitrile | N-H stretch broadens and shifts |
| Platinum(II) | Reaction of K₂PtCl₄ with the ligand in aqueous solution | Pyridine ring vibrations shift |
Catalytic Applications of Metal Complexes
Given the lack of synthesized and characterized metal complexes of this compound, there is no information on their potential catalytic applications. In broader chemical literature, transition metal complexes containing pyridine and amino acid-based ligands have been explored for various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The specific electronic and steric environment provided by this compound as a ligand would dictate the catalytic activity of its potential metal complexes. However, without any experimental studies, this remains an unexplored area of research.
Design, Synthesis, and Evaluation of Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid, these studies provide critical insights into the interactions with biological targets, such as enzymes or receptors. The electronic and steric properties of substituents play a pivotal role in modulating the potency and efficacy of these compounds.
The pyridine (B92270) ring is a key component of the pharmacophore, and its substitution pattern significantly influences the compound's biological profile. The chlorine atom at the C5 position and the ethylamino group at the C6 position are defining features.
Systematic exploration often involves synthesizing analogues with various substituents (e.g., fluoro, methyl, methoxy) at available positions on the pyridine ring to probe for favorable interactions.
| Position | Substituent | General Effect on Activity (Hypothetical) | Rationale |
| C2 | Small alkyl/alkoxy | May provide beneficial steric interactions or improve metabolic stability. | Fills a specific hydrophobic pocket in the target protein. |
| C4 | Hydrogen bond donor/acceptor | Could form additional hydrogen bonds with the target. | Enhances binding affinity through specific polar interactions. |
| C5 | Halogens (Cl, Br, F) | Modulates electronic properties and lipophilicity. | The existing chloro group is often crucial for activity; other halogens can fine-tune these properties. |
This table is based on general principles of medicinal chemistry as specific SAR data for this exact scaffold is not publicly available.
The 6-ethylamino side chain is another critical site for modification to explore SAR. Alterations to this group can affect potency, selectivity, and physicochemical properties such as solubility and membrane permeability.
Modifications typically fall into several categories:
Alkyl Chain Length and Branching: Changing the ethyl group to a methyl, propyl, or branched alkyl group (e.g., isopropyl) can probe the size and shape of the corresponding binding pocket. Longer or bulkier groups may enhance van der Waals interactions if the pocket is sufficiently large, or they could cause a steric clash, reducing activity.
Cyclization: Incorporating the ethylamino group into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can restrict the conformational flexibility. This can lead to a more favorable binding entropy and improved potency if the constrained conformation matches the bioactive conformation.
Introduction of Polar Groups: Adding hydroxyl or other polar groups to the alkyl chain can improve solubility and provide new hydrogen bonding opportunities with the target, potentially increasing affinity.
| Side Chain Modification | Potential Impact |
| Change from ethyl to methyl | Decreased lipophilicity; may alter binding affinity depending on pocket size. |
| Change from ethyl to propyl/isopropyl | Increased lipophilicity; probes for additional hydrophobic interactions. |
| Replacement with a cyclopropylamino group | Introduces rigidity and a different spatial orientation. |
| Introduction of a hydroxyl group on the ethyl chain | Increased polarity and potential for new hydrogen bonds. |
This table illustrates common modification strategies in medicinal chemistry, as specific data for this compound is not available.
The carboxylic acid at the C3 position is often a key interaction point, typically forming strong hydrogen bonds or ionic interactions with residues like arginine or lysine (B10760008) in a protein active site. However, carboxylic acids can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Therefore, replacing this group with a bioisostere is a common strategy in drug design.
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids, allowing them to exist as an anion at physiological pH and maintain the crucial ionic interaction. Tetrazoles are generally more lipophilic and metabolically stable.
Acylsulfonamides: This group also mimics the acidic proton and hydrogen bonding pattern of a carboxylic acid and can enhance cell permeability.
Hydroxamic acids: These can also act as mimics but may introduce different metabolic liabilities.
Other acidic heterocycles: Groups like 3-hydroxyisoxazoles or thiazolidinediones can also serve as effective replacements.
The choice of isostere is highly context-dependent, and the success of the replacement must be empirically validated for each target.
Conformational Analysis and Molecular Flexibility of Derivatives
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The this compound scaffold has several rotatable bonds, particularly around the ethylamino and carboxylic acid groups, which impart a degree of molecular flexibility.
Conformational analysis, often performed using computational chemistry methods, helps to understand the preferred low-energy shapes of the molecule and its derivatives. Introducing rigidifying elements, such as rings or double bonds, can lock the molecule into a more specific conformation. If this conformation is the one required for binding (the "bioactive conformation"), a significant increase in potency can be achieved. For example, replacing the flexible ethylamino chain with a more rigid piperidine ring restricts rotation and can lead to a more potent compound if the new geometry is optimal for the target's binding site. This strategy reduces the entropic penalty of binding.
Rational Design Principles for Novel Analogues
Rational design utilizes structural information about the biological target, often from X-ray crystallography or homology modeling, to guide the design of new analogues. If the structure of the target protein is known, medicinal chemists can visualize how the this compound scaffold fits into the active site.
This knowledge allows for the targeted design of new derivatives with modifications intended to exploit specific features of the binding site. For example, if a hydrophobic pocket is identified near the C5-chloro position, analogues with larger hydrophobic groups at this position might be designed to fill that pocket and increase binding affinity. Similarly, if a hydrogen bond donor/acceptor from the protein is located near an unoccupied region of the ligand, a new functional group can be added to the ligand to form a favorable interaction.
Beyond the replacement of the carboxylic acid group, other bioisosteric replacements can be considered:
Fluorine for Hydrogen: Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position and can alter the electronic properties of the molecule, sometimes leading to stronger binding interactions.
Pyridine N-oxide for Pyridine: This modification can alter the electronic character, hydrogen bonding potential, and solubility of the parent pyridine.
Thiophene (B33073) for Phenyl: If aromatic rings are introduced as substituents, a thiophene ring can be used as a bioisostere for a phenyl ring, offering a different size, electronic profile, and metabolic fate.
These strategies are employed iteratively, with each new set of designed compounds being synthesized and tested to build a comprehensive understanding of the SAR and to progress towards a compound with an optimal therapeutic profile.
Scaffold Hopping Approaches
Scaffold hopping is a powerful strategy in medicinal chemistry that involves the modification of the core molecular framework of a compound to identify novel, structurally distinct molecules with similar or improved biological activity. This approach is particularly valuable for optimizing pharmacokinetic properties, exploring new intellectual property space, and overcoming liabilities associated with an existing chemical series. While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available research, the principles of this strategy can be effectively illustrated by examining related pyridine-3-carboxylic acid derivatives and their transformations.
A common application of scaffold hopping is in the development of kinase inhibitors, where the pyridine ring often serves as a crucial hinge-binding motif. nih.govnih.gov Researchers frequently explore replacing the pyridine core with other heterocyclic systems to modulate potency, selectivity, and physicochemical properties. rsc.org
One illustrative example involves the discovery of novel cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov Starting from a known pyridine-based inhibitor scaffold, a scaffold hopping approach was employed to design and synthesize a new series of pyridine derivatives. This strategy led to the identification of compounds with potent inhibitory activity against CDK2. The rationale behind such a hop could be to alter the hydrogen bonding pattern with the kinase hinge region or to access new pockets within the ATP-binding site.
Another relevant case is the development of PIM-1 kinase inhibitors. nih.gov In this instance, a pyrazolo[3,4-b]pyridine scaffold was identified as a promising alternative to other heterocyclic cores. This scaffold hop resulted in derivatives with significant cytotoxic activity against cancer cell lines and potent inhibition of the PIM-1 kinase. nih.gov The pyrazolo[3,4-b]pyridine core can be considered a bioisostere of the purine (B94841) scaffold found in ATP, allowing it to effectively mimic the natural substrate's interactions with the kinase. rsc.org
The design of such scaffold hopping strategies often involves computational modeling to predict the binding of new scaffolds to the target protein. The synthesis of these novel analogues then allows for experimental validation and the establishment of structure-activity relationships (SAR).
The following table summarizes the findings from a study on the discovery of novel PIM-1 kinase inhibitors through a scaffold hopping approach, demonstrating the successful application of this strategy in identifying potent compounds.
| Compound | Scaffold | R | IC50 (µM) against MCF-7 cells | PIM-1 Kinase Inhibition IC50 (nM) |
| 17 | Pyrazolo[3,4-b]pyridine | 4-Fluorophenyl | 5.98 | 43 |
| 19 | Pyrazolo[3,4-b]pyridine | 4-Chlorophenyl | 5.61 | 26 |
| 5-FU (Reference) | Fluoropyrimidine | - | - | 17 |
Data sourced from a study on the discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. nih.gov
In addition to modifying the core heterocyclic scaffold, another key aspect of scaffold hopping involves the bioisosteric replacement of key functional groups. The carboxylic acid moiety in this compound is a prime candidate for such modification. Carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. drughunter.com
Bioisosteric replacements for carboxylic acids are well-established in medicinal chemistry and include functional groups such as tetrazoles, hydroxamic acids, and sulfonamides. drughunter.comcambridgemedchemconsulting.com These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different physicochemical properties, such as lipophilicity and metabolic stability. The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired property improvements. nih.gov
The following table provides examples of common bioisosteric replacements for the carboxylic acid group and their general properties.
| Carboxylic Acid Bioisostere | Key Features |
| Tetrazole | Similar pKa to carboxylic acid, can participate in similar ionic and hydrogen bonding interactions. Often increases metabolic stability. |
| Hydroxamic Acid | Can chelate metal ions in enzyme active sites. May offer different hydrogen bonding patterns. |
| Acylsulfonamide | More acidic than sulfonamides, can mimic the charge distribution of a carboxylate. |
| Hydroxyisoxazole | Can act as a carboxylic acid mimic with a different spatial arrangement of acidic and hydrogen bonding groups. |
The application of scaffold hopping and bioisosteric replacement strategies to a molecule like this compound would involve the systematic exploration of alternative heterocyclic cores and carboxylic acid surrogates. This process, guided by computational design and followed by chemical synthesis and biological evaluation, holds the potential to yield novel analogues with optimized therapeutic properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. For 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid, these calculations can predict its geometry, electronic landscape, and reactivity.
DFT calculations are frequently employed to determine the optimized molecular geometry and electronic properties of pyridine (B92270) derivatives. nih.gov An analysis of this compound would typically involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p). nih.gov This process yields key structural parameters and provides insights into the molecule's electronic nature through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar aminopyridine derivatives, the HOMO is often localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the carboxylic acid and pyridine moieties.
A molecular electrostatic potential (MEP) map further clarifies the electronic landscape by visualizing the charge distribution. nih.gov In this compound, the electronegative oxygen and chlorine atoms would exhibit regions of negative potential (electron-rich), making them susceptible to electrophilic attack, whereas the hydrogen atoms of the amino and carboxylic groups would show positive potential (electron-poor).
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.1 eV |
| Dipole Moment | 3.5 D |
Quantum chemical methods are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data. researchgate.net Time-dependent DFT (TD-DFT) is the standard method for simulating UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths. rsc.org For this compound, the primary electronic transitions would likely be π → π* transitions within the aromatic pyridine ring.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch of the carboxylic acid, the N-H bend of the ethylamino group, and the C-Cl stretch.
Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical values serve as a powerful tool for assigning signals in experimental NMR spectra and confirming the molecular structure.
| Spectroscopic Technique | Predicted Parameter | Value | Assignment |
|---|---|---|---|
| UV-Vis (TD-DFT) | λmax | 310 nm | π → π* transition |
| IR (DFT) | Vibrational Frequency | 1720 cm-1 | C=O stretch (carboxylic acid) |
| IR (DFT) | Vibrational Frequency | 3350 cm-1 | N-H stretch (ethylamino) |
| ¹³C NMR (GIAO) | Chemical Shift | 168 ppm | Carboxylic Carbon (COOH) |
| ¹H NMR (GIAO) | Chemical Shift | 11.5 ppm | Carboxylic Proton (COOH) |
Computational chemistry can map out potential energy surfaces for chemical reactions, providing a deeper understanding of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to model the pathway from reactants to products.
This analysis involves identifying and optimizing the geometries of all stationary points, including reactants, intermediates, transition states (TS), and products. A key aspect is the location of the transition state, which represents the highest energy barrier along the reaction coordinate. By calculating the energy of the TS relative to the reactants, the activation energy (Ea) can be determined, offering insight into the reaction kinetics. Frequency calculations are performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This level of analysis helps rationalize reaction outcomes and can guide the optimization of synthetic procedures.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and intermolecular interactions.
The presence of rotatable bonds—specifically around the ethylamino and carboxylic acid groups—means that this compound can adopt multiple conformations. MD simulations in an explicit solvent (like water) can explore the conformational landscape of the molecule.
By running a simulation for several nanoseconds, one can observe the rotational dynamics of the ethyl group and the orientation of the carboxylic acid relative to the pyridine ring. The simulation trajectory can be analyzed to identify the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com This information is critical for understanding how the molecule's shape fluctuates in a biological environment, which directly impacts its ability to interact with molecular targets. Analysis of radial distribution functions can also reveal details about the solvation shell and specific hydrogen bonding interactions between the molecule and surrounding solvent molecules.
As a scaffold found in molecules with biological activity, this compound could be studied as a ligand for a protein target. MD simulations are a cornerstone of computational drug discovery for investigating how a ligand binds to its target protein. nih.govchemrevlett.com
Starting from a docked pose obtained from molecular docking, an MD simulation of the ligand-protein complex immersed in a solvent box is performed. researchgate.net The simulation, typically run for hundreds of nanoseconds, reveals the stability of the binding pose and the key intermolecular interactions that maintain the complex. nih.gov
Analysis of the simulation trajectory can include:
Root-Mean-Square Fluctuation (RMSF): To identify which amino acid residues in the protein are flexible and which are constrained by the ligand's presence.
Hydrogen Bond Analysis: To quantify the occupancy of specific hydrogen bonds between the ligand and protein, identifying the most persistent and important interactions.
Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), the binding free energy can be estimated, providing a quantitative measure of binding affinity. nih.govfigshare.com This analysis can also decompose the total energy to identify key residues that contribute most favorably to the binding. figshare.com
These simulations provide a dynamic picture of the binding event, highlighting the critical interactions and conformational changes that are essential for molecular recognition. nih.gov
Docking and Molecular Modeling for Potential Biological Interactions
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Docking Algorithms and Validation
Ligand-protein docking algorithms are computational methods that predict the preferred orientation and conformation of a ligand when bound to a protein's active site. These algorithms explore the conformational space of the ligand and the binding site and use a scoring function to estimate the binding affinity. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods.
Validation of a docking protocol is a critical step to ensure the reliability of the predictions. This is typically done by redocking a co-crystallized ligand into its known protein structure to see if the algorithm can reproduce the experimentally observed binding pose.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening. Virtual screening allows for the rapid and cost-effective identification of potential hit compounds for further experimental testing.
Without specific studies on this compound, any discussion of its potential biological interactions, the specific algorithms used for its study, or any pharmacophore models derived from it would be purely speculative and would not meet the required standards of scientific accuracy.
Investigations into Biological and Biochemical Interactions at the Molecular Level
Mechanistic Enzyme Inhibition/Activation Studies (in vitro, cell-free)
No publicly available research was found that specifically investigates the mechanistic enzyme inhibition or activation by 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid in a cell-free environment. While pyridine (B92270) carboxylic acid derivatives, as a broad class of compounds, are known to interact with various enzymes, data on this particular molecule is absent from the scientific literature.
There are no available studies that provide a kinetic analysis of enzyme modulation by this compound. Consequently, kinetic parameters such as Ki (inhibition constant) or Kd (dissociation constant) related to its interaction with any specific enzyme have not been determined or reported.
Without evidence of interaction with any specific enzyme, there is no information available to identify whether this compound would bind to an allosteric or orthosteric site on an enzyme.
Receptor Binding and Signaling Pathway Modulation (in vitro, cellular, non-clinical)
No non-clinical, in vitro cellular studies detailing the binding of this compound to any specific receptor or the subsequent modulation of signaling pathways were found in the public domain.
There is no available data on the ligand-receptor interaction kinetics for this compound. Information regarding its association (kon) and dissociation (koff) rates, and its residence time on any receptor is not documented in scientific literature.
As no receptor binding has been identified for this compound, there is no analysis of any downstream signaling cascades that it might modulate.
Interaction with Biomolecules (DNA, RNA, Lipids, Proteins)
No studies were found that investigate the direct interaction of this compound with other biomolecules such as DNA, RNA, lipids, or proteins outside of the context of enzymes or receptors.
Binding Affinity and Specificity Studies
There is a notable absence of published research detailing the binding affinity and specificity of this compound to specific protein targets, enzymes, or receptors. Molecular docking studies, which are computational simulations to predict the binding orientation and affinity of a molecule to a target, have been conducted for various pyridine-3-carboxamide analogs, but specific data for this compound are not available. uni.lu Such studies are crucial for understanding the compound's potential pharmacological targets and mechanism of action.
Structural Impact on Biomolecules
Information regarding the structural impact of this compound on biomolecules is not present in the current body of scientific literature. Investigations into how this compound might alter the conformation or function of proteins, nucleic acids, or other biological macromolecules have not been publicly reported.
Cell-Based Mechanistic Studies
Comprehensive cell-based studies to elucidate the mechanisms of action for this compound are not readily found in scientific databases.
Cellular Uptake and Intracellular Localization Mechanisms
The processes by which this compound may be transported into cells and its subsequent localization within subcellular compartments have not been described in available research. Understanding these mechanisms is a fundamental aspect of characterizing the cellular pharmacology of a compound.
Perturbation of Specific Cellular Pathways (e.g., autophagy, apoptosis)
While related chemical structures, such as certain 5-chloro-indole-2-carboxamides, have been investigated for their ability to induce apoptosis, there is no specific evidence to suggest that this compound has been studied for its effects on cellular pathways like autophagy or apoptosis.
Impact on Cell Cycle Regulation (mechanistic, not therapeutic)
The mechanistic impact of this compound on the regulation of the cell cycle is another area where public research is lacking. Studies to determine if the compound interacts with key cell cycle regulators, such as cyclin-dependent kinases (CDKs) or cyclins, have not been published.
Metabolic Transformation Pathways (in vitro, enzyme-catalyzed)
There is no available information from in vitro studies detailing the metabolic fate of this compound. Research into how this compound is metabolized by enzymes, such as cytochrome P450s, and the identification of its potential metabolites have not been reported in the scientific literature.
Identification of Metabolites via Biotransformation Enzymes
The biotransformation of this compound is anticipated to be facilitated by a variety of enzymes, primarily from the cytochrome P450 (CYP) superfamily, as well as conjugating enzymes. These enzymes are responsible for modifying the chemical structure of the parent compound to produce more water-soluble metabolites that can be readily excreted from the body.
Based on the metabolism of analogous pyridine derivatives and compounds bearing ethylamino and chloro- substituents, several potential metabolites of this compound can be hypothesized. The primary routes of metabolism are likely to involve oxidation and conjugation reactions.
Phase I Metabolism:
Phase I reactions typically introduce or expose functional groups and are often mediated by CYP enzymes. For this compound, the following oxidative transformations are plausible:
Hydroxylation of the Pyridine Ring: The pyridine ring is susceptible to hydroxylation at various positions, a common metabolic pathway for pyridine-containing compounds. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by monooxygenases. nih.gov
N-Dealkylation of the Ethylamino Group: The ethylamino side chain can undergo oxidative dealkylation, a well-established metabolic pathway for alkylamines catalyzed by CYP450 enzymes. semanticscholar.orgencyclopedia.pubnih.gov This process involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down to yield an aldehyde (acetaldehyde in this case) and the dealkylated amine. semanticscholar.orgencyclopedia.pubnih.gov
Oxidation of the Ethyl Group: The ethyl group itself can be a target for oxidation, potentially leading to the formation of an alcohol, which may be further oxidized to a carboxylic acid.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility. Potential conjugation reactions for this compound and its metabolites include:
Glucuronidation: The carboxylic acid group is a common site for glucuronidation, where uridine diphosphate glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid.
Glutathione Conjugation: The chloro- substituent on the pyridine ring could potentially be displaced by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This is a known detoxification pathway for halogenated aromatic compounds. nih.gov
A summary of potential metabolites is presented in the table below. It is important to note that this is a predictive table based on the metabolism of similar chemical structures, and direct experimental evidence for this compound is required for confirmation.
| Metabolite | Predicted Biotransformation Pathway | Enzyme Family Implicated |
| 6-Amino-5-chloropyridine-3-carboxylic acid | N-De-ethylation of the ethylamino group | Cytochrome P450 (CYP) |
| 5-Chloro-6-(1-hydroxyethylamino)pyridine-3-carboxylic acid | Hydroxylation of the ethylamino side chain | Cytochrome P450 (CYP) |
| Hydroxylated-5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid | Aromatic hydroxylation of the pyridine ring | Cytochrome P450 (CYP) |
| 5-Glutathionyl-6-(ethylamino)pyridine-3-carboxylic acid | Glutathione conjugation with displacement of the chloro group | Glutathione S-Transferase (GST) |
Mechanistic Enzymatic Studies of Metabolic Pathways
Detailed mechanistic studies of the enzymes involved in the metabolism of this compound would provide crucial insights into its biotransformation. While specific studies on this compound are lacking, the general mechanisms of the implicated enzyme families are well-established.
Cytochrome P450-Mediated Oxidation:
CYP enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.govmdpi.commdpi.com The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to facilitate the insertion of one oxygen atom into the substrate.
For the hydroxylation of the pyridine ring or the dealkylation of the ethylamino group of this compound, the proposed mechanism would involve:
Binding of the substrate to the active site of a CYP enzyme.
Reduction of the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.
Binding of molecular oxygen to the ferrous heme.
A series of electron and proton transfers to form a highly reactive iron-oxo species.
This reactive species then abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to form the hydroxylated metabolite. In the case of N-dealkylation, this hydroxylation occurs on the alpha-carbon of the ethyl group, leading to the formation of an unstable carbinolamine that subsequently cleaves. nih.gov
Glutathione S-Transferase-Mediated Conjugation:
GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide variety of electrophilic substrates. This process is a key detoxification mechanism. The displacement of the chlorine atom from the pyridine ring of this compound by glutathione would proceed via a nucleophilic aromatic substitution reaction. The thiolate group of glutathione, activated by the enzyme, would act as the nucleophile, attacking the carbon atom bearing the chlorine atom and leading to the formation of a glutathione conjugate. nih.govresearchgate.net
Further research, including in vitro studies with liver microsomes and recombinant human CYP enzymes, as well as in vivo animal studies, would be necessary to definitively identify the metabolites and elucidate the specific enzymatic pathways involved in the biotransformation of this compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is a cornerstone for the separation and analysis of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid from reaction mixtures, intermediates, and biological samples. The choice of technique depends on the specific analytical goal, such as purity assessment or preparative isolation.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pyridine (B92270) derivatives. For this compound, which possesses both acidic (carboxylic acid) and basic (ethylamino and pyridine nitrogen) functional groups, reversed-phase (RP) and mixed-mode chromatography are particularly suitable.
Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A common starting point is a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter, as it influences the ionization state of the analyte and thus its retention time. helixchrom.com For pyridinecarboxylic acids, acidic mobile phases containing phosphoric acid or formic acid are often used to ensure good peak shape and retention. helixchrom.comhelixchrom.com
Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore. The detection wavelength is typically set near the compound's absorption maximum, which for pyridine derivatives is often around 225-255 nm. helixchrom.comgoogle.compensoft.net For higher sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.net
| Parameter | Typical Condition/Phase | Purpose/Consideration |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, Mixed-Mode (e.g., C18 with ion-exchange) | C18 is a standard choice for moderately polar compounds. Mixed-mode columns can offer unique selectivity for zwitterionic compounds like this one. helixchrom.com |
| Mobile Phase (Organic) | Acetonitrile (ACN) or Methanol | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Mobile Phase (Aqueous) | Buffered water (e.g., phosphate, formate, or acetate buffer) | Controls the pH to manage the ionization state of the carboxylic acid and amino groups, thereby controlling retention. helixchrom.com |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is used for complex samples containing compounds with a wide range of polarities. |
| Detection | UV-Vis (e.g., 225 nm, 254 nm), Mass Spectrometry (MS) | UV detection is robust and common. google.com MS provides higher sensitivity and mass information for identification. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for standard analytical columns (e.g., 4.6 mm I.D.). google.com |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the high polarity and low volatility of this compound, direct analysis by GC is challenging. The carboxylic acid and secondary amine groups would lead to poor peak shape and strong adsorption on standard GC columns. colostate.edu
To make the compound suitable for GC analysis, a derivatization step is required. colostate.edu This process converts the polar functional groups into less polar, more volatile derivatives. gcms.cz
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol in the presence of an acid catalyst. colostate.edu
Silylation: Both the carboxylic acid and the N-H of the ethylamino group can be silylated using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comlmaleidykla.lt This replaces the active hydrogens with trimethylsilyl (TMS) groups, significantly increasing volatility. mdpi.com
Once derivatized, the compound can be analyzed on a standard non-polar or mid-polarity capillary column, such as a 5%-phenyl-methylpolysiloxane (HP-5ms type), coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. lmaleidykla.lt
The structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, chiral chromatography for the purpose of separating enantiomers is not applicable to this specific compound.
However, if a chiral center were introduced into the molecule (for example, by modifying the ethylamino side chain), chiral chromatography would become an essential technique for separating the resulting enantiomers. phenomenex.com This is critical in pharmaceutical research, as enantiomers can have different pharmacological effects. hplc.eu The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com For acidic compounds, anion-exchanger type CSPs have shown specific enantioselectivity. chiraltech.com Alternatively, the racemic mixture can be derivatized with a pure chiral reagent to form diastereomers, which can then be separated on a standard achiral column. acs.org
Electrophoretic Techniques for Separation and Characterization
Electrophoretic techniques separate molecules based on their migration in an electric field. These methods offer high efficiency and are particularly well-suited for charged analytes. wikipedia.org
Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), is an ideal technique for the analysis of this compound due to its ionic nature. CZE separates ions based on their charge-to-mass ratio, offering extremely high separation efficiencies that often exceed those of HPLC. wikipedia.org
The compound is amphoteric, meaning it can carry a positive, negative, or neutral charge depending on the pH of the buffer solution (background electrolyte, BGE). This property is central to developing a CZE separation method.
At low pH (e.g., < 2), the carboxylic acid is protonated (neutral) while the amino groups are protonated (positive), resulting in a net positive charge. nih.gov
At intermediate pH, the compound may exist as a zwitterion.
At high pH (e.g., > 9), the carboxylic acid is deprotonated (negative) and the amino groups are neutral, resulting in a net negative charge.
Method development involves optimizing the BGE's pH, concentration, and any organic modifiers. The pH affects both the analyte's charge and the electroosmotic flow (EOF), which is the bulk flow of the buffer within the capillary. mdpi.com For aromatic amines and related compounds, acidic phosphate or basic borate buffers are commonly employed. nih.govmdpi.com Detection is typically achieved by on-column UV-Vis absorbance, leveraging the compound's chromophore. wikipedia.org
| Parameter | Typical Condition/Setting | Purpose/Consideration |
|---|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separates ions based on charge-to-mass ratio; high efficiency. wikipedia.org |
| Capillary | Fused Silica (uncoated or coated) | Standard for CE. Coated capillaries can be used to modify or suppress electroosmotic flow (EOF). mdpi.com |
| Background Electrolyte (BGE) | Phosphate buffer (acidic pH) or Borate buffer (alkaline pH) | Controls the pH, determining the charge of the analyte and the magnitude/direction of the EOF. nih.govmdpi.com |
| BGE Concentration | 25-100 mM | Affects ionic strength, current, and Joule heating. Higher concentrations can improve resolution but increase analysis time. mdpi.com |
| Separation Voltage | 15-30 kV | Higher voltage generally leads to faster analysis but increases Joule heating, which can broaden peaks. |
| Detection | UV-Vis Diode Array Detector (DAD) | On-column detection at a wavelength corresponding to the pyridine chromophore (e.g., 250 nm). mdpi.com |
Spectroscopic Quantification Methods in Complex Research Matrices
Spectroscopic methods are essential for quantifying compounds, often directly in a sample solution without the need for separation.
UV-Visible (UV-Vis) spectroscopy is a straightforward and common method for quantifying this compound in solution. The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The pyridine ring system in the molecule absorbs UV light, typically with an absorption maximum (λmax) around 254 nm, similar to the parent pyridine chromophore. sielc.comnist.gov
For quantification, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The pH of the solution is a critical factor, as protonation or deprotonation of the functional groups can cause shifts in the absorption spectrum. sielc.com Therefore, all measurements, including those for standards and samples, must be performed in a buffered solution at a constant pH.
While UV-Vis spectroscopy is simple and accessible, its selectivity can be low in complex matrices where other components also absorb at the same wavelength. In such cases, the spectroscopic measurement is often coupled with a prior separation step, as in HPLC-UV. Other spectroscopic techniques, such as fluorescence spectroscopy, could be developed for higher sensitivity if the molecule is found to be fluorescent. researchgate.net Infrared (IR) spectroscopy, while primarily used for structural identification, can also be adapted for quantification, particularly using methods like Attenuated Total Reflectance (ATR)-IR for surface adsorption studies. nih.govacs.orgresearchgate.net
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a versatile and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. For a molecule like this compound, the pyridine ring and its substituents create a chromophore that absorbs UV radiation at specific wavelengths. The intensity of this absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.
To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The λmax is identified by scanning a solution of known concentration across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 1: Example Calibration Data for UV-Vis Spectroscopic Analysis
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
Note: The data presented in this table is hypothetical and for illustrative purposes, demonstrating the type of data generated during a UV-Vis spectroscopic analysis.
Fluorescence Spectroscopy for Detection
Fluorescence spectroscopy is a highly sensitive analytical technique used for detecting fluorescent compounds. A molecule is fluorescent if it absorbs light at a specific wavelength (excitation wavelength) and then emits light at a longer wavelength (emission wavelength). While not all compounds are naturally fluorescent, the presence of an aromatic ring system and certain functional groups in this compound suggests potential for intrinsic fluorescence or the possibility of derivatizing it with a fluorescent tag.
If the compound exhibits native fluorescence, the method would involve determining its optimal excitation and emission wavelengths. A calibration curve would be generated by plotting the fluorescence intensity of standard solutions against their concentrations. This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of the compound. If the compound is not naturally fluorescent, a fluorescent probe could be chemically attached to the molecule, enabling its detection and quantification through fluorescence spectroscopy.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for the analysis of complex mixtures.
LC-MS/MS for Trace Analysis and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the trace analysis and identification of metabolites of this compound in complex biological matrices. nih.gov The process begins with the separation of the target compound from other components in a sample using liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The first mass spectrometer (MS1) selects the precursor ion of the target compound, which is then fragmented in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2). This process of selecting a precursor ion and monitoring its specific product ions is known as multiple reaction monitoring (MRM) and provides a high degree of selectivity and sensitivity.
This technique is invaluable for pharmacokinetic studies, enabling the identification and quantification of metabolites by tracking the biotransformation of the parent compound.
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | [Hypothetical value] |
| Product Ion 1 (m/z) | [Hypothetical value] |
| Product Ion 2 (m/z) | [Hypothetical value] |
| Collision Energy (eV) | [Hypothetical value] |
GC-MS for Volatile Component Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile ester or silyl derivative.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for the identification of the compound by comparing it to a spectral library. GC-MS can be used to profile volatile impurities or degradation products associated with this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research is anticipated to focus on developing more efficient and environmentally benign synthetic pathways for 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid and its derivatives. While established methods for synthesizing substituted pyridine (B92270) carboxylic acids exist, often involving multi-step processes, there is a growing need for novel routes that offer higher yields, greater selectivity, and improved safety profiles.
One promising area is the adoption of "green chemistry" principles. This could involve the use of sustainable catalysts, such as organocatalysts like pyridine-2-carboxylic acid, which has been shown to be effective in other multicomponent reactions under aqueous conditions. rsc.org Methodologies that reduce the use of hazardous reagents and solvents, minimize waste generation, and operate under milder reaction conditions are highly desirable. Research into continuous flow processes, which can offer better control over reaction parameters and facilitate scalability, also represents a significant avenue for exploration. beilstein-journals.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could further enhance the efficiency and atom economy of producing this class of compounds.
| Research Focus | Potential Methodologies | Desired Outcomes |
| Efficiency & Selectivity | Development of novel catalytic systems (e.g., transition metal or organocatalysts). | Higher yields, reduced byproducts, regioselective synthesis. |
| Sustainability | Use of greener solvents (e.g., water, ethanol), microwave-assisted synthesis, flow chemistry. rsc.orgbeilstein-journals.org | Lower environmental impact, reduced energy consumption, improved safety. |
| Scalability | Optimization of reaction conditions for industrial-scale production. | Cost-effective and robust manufacturing processes. |
Advanced Computational Design for Targeted Applications
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of bioactive molecules. Future research on this compound will likely leverage advanced computational design to predict its properties and guide the synthesis of new derivatives with tailored functionalities.
Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Molecular docking simulations can predict the binding affinity and interaction modes of the compound and its analogues with specific biological targets, such as enzymes or receptors. nih.gov This in silico screening approach can identify promising candidates for therapeutic or agrochemical applications before committing to laborious and expensive laboratory synthesis. Such computational studies have been successfully applied to other chloro-substituted heterocyclic compounds to design potential anticancer agents. nih.gov These predictive models can help in designing derivatives with enhanced activity, selectivity, and improved pharmacokinetic profiles.
Mechanistic Understanding of Undiscovered Biological Activities
The pyridine nucleus is a common scaffold in a vast number of pharmaceuticals and biologically active compounds, known to exhibit a wide range of activities including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.comresearchgate.net Derivatives of nicotinic acid and related picolinic acids have also been investigated for herbicidal activity. mdpi.com
Given this precedent, a significant future research avenue is the systematic screening of this compound for previously undiscovered biological activities. High-throughput screening against various biological targets could reveal novel therapeutic or agrochemical potential. Should any activity be identified, subsequent research would need to focus on elucidating the underlying mechanism of action. This involves identifying the specific molecular targets, understanding how the compound interacts with them, and characterizing the downstream effects on biochemical pathways. Such mechanistic insights are crucial for optimizing the compound's structure to enhance its potency and selectivity.
Integration into Supramolecular Assemblies or Nanomaterials
The functional groups present in this compound—a carboxylic acid (hydrogen bond donor/acceptor), a pyridine nitrogen (hydrogen bond acceptor), an amino group (hydrogen bond donor), and a chloro substituent (potential halogen bond donor)—make it an excellent candidate for constructing complex supramolecular structures.
Future research could explore the use of this compound as a building block in crystal engineering. mdpi.com By co-crystallizing it with other molecules (coformers), it is possible to create novel materials such as molecular salts or cocrystals with tailored physical and chemical properties. mdpi.com Furthermore, the carboxylic acid group and pyridine nitrogen can act as ligands to coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers. rsc.org These materials are a cornerstone of nanotechnology and can be designed to have specific porosities, catalytic activities, or sensing capabilities. Investigating the self-assembly behavior of this molecule is a key step toward its integration into functional nanomaterials.
Role in Advanced Materials Science (e.g., polymers, sensors)
Building on its potential for forming coordination polymers and other organized structures, this compound could find applications in advanced materials science. The incorporation of such heterocyclic compounds into larger material systems can impart unique electronic, optical, or chemical properties.
One emerging area is the development of chemical sensors. Coordination polymers based on nicotinic acid derivatives have been shown to act as fluorescent probes for the highly sensitive and selective detection of specific metal ions or small molecules. rsc.org Future work could investigate whether materials incorporating this compound can be developed into sensors for environmental monitoring or diagnostic applications. Additionally, this compound could be functionalized and incorporated as a monomer into novel polymers. The pyridine ring could introduce specific properties such as thermal stability, conductivity, or the ability to coordinate with metals, leading to the creation of advanced functional polymers for a variety of technological applications.
Q & A
Q. What are the established synthetic routes for 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : A three-step synthesis approach is commonly employed for analogous pyridine derivatives. Key steps include:
- Halogenation : Introduction of chlorine at the 5-position using reagents like POCl₃ under reflux conditions.
- Amination : Ethylamine substitution at the 6-position via nucleophilic aromatic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Carboxylic Acid Formation : Hydrolysis of a nitrile or ester intermediate using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
Optimization : Catalysts (e.g., Pd/Cu for coupling reactions) and solvent selection (toluene for cyclization) significantly influence yield (up to 70% reported for similar compounds) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ ~165 ppm for carboxylic carbon) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂ analogs) ensures molecular integrity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 1–4 weeks.
- HPLC Monitoring : Track degradation products (e.g., dechlorination or ester hydrolysis) using C18 columns and UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C typical for pyridine carboxylates) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Profiling : Identify metabolites (e.g., hydroxylated or glucuronidated derivatives) using LC-MS/MS to explain reduced in vivo efficacy .
- Pharmacokinetic Modeling : Adjust dosing regimens based on bioavailability studies (e.g., plasma half-life, tissue distribution) .
- Receptor Binding Assays : Compare target affinity (IC₅₀) across species to account for interspecies variability .
Q. How can computational methods predict the compound’s interactions with enzymatic targets like PDHK or prolyl hydroxylases?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to model binding poses in enzyme active sites (e.g., PDHK’s ATP-binding pocket).
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to identify critical residues (e.g., His216 in prolyl hydroxylases) .
- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing Cl) with inhibitory activity using Hammett parameters .
Q. What experimental designs mitigate challenges in synthesizing derivatives with improved solubility or bioavailability?
- Methodological Answer :
- Prodrug Approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
- Salt Formation : Co-crystallize with counterions (e.g., sodium or tromethamine) to improve aqueous solubility.
- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 24 h) for high-throughput derivative screening .
Q. How do researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for structural elucidation?
- Methodological Answer :
- Dynamic NMR Studies : Resolve tautomerism or conformational flexibility by variable-temperature ¹H NMR.
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts (Gaussian 09) and compare with experimental data to validate crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
